

Spectroscopic Profile of Tetrahydrothiophene-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: Tetrahydrothiophene-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tetrahydrothiophene-2-carbonitrile** (also known as Thiolane-2-carbonitrile), a sulfur-containing saturated heterocyclic compound. The document is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Compound Overview

Tetrahydrothiophene-2-carbonitrile possesses a five-membered saturated ring containing a sulfur atom, with a nitrile functional group at the 2-position.[1] This structure, with its inherent chirality and three-dimensional geometry, makes it an interesting scaffold for drug design, potentially offering improved binding specificity to biological targets and favorable pharmacokinetic properties.[1]

Key Identifiers:

- Molecular Formula: C₅H₇NS[2]
- Molecular Weight: 113.18 g/mol [1][3]
- CAS Number: 112212-94-9[1][2]

Spectroscopic Data Summary

While specific experimental spectra for **Tetrahydrothiophene-2-carbonitrile** are not widely available in public databases, this section summarizes the expected spectroscopic characteristics based on the known properties of its functional groups and the tetrahydrothiophene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Tetrahydrothiophene-2-carbonitrile** is anticipated to be complex. The presence of a chiral center at the carbon bearing the nitrile group renders the methylene protons on the ring diastereotopic.^[1] This means that protons on the same carbon atom are chemically non-equivalent and will exhibit different chemical shifts and coupling constants. The spectrum will likely show a series of overlapping multiplets for the seven protons on the tetrahydrothiophene ring.

¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The other four carbons of the tetrahydrothiophene ring will resonate in the aliphatic region.

Table 1: Predicted NMR Spectral Data for **Tetrahydrothiophene-2-carbonitrile**

Nucleus	Predicted Chemical Shift (ppm)	Notes
¹ H	Multiplets	Complex splitting patterns are expected due to the chiral center and diastereotopic protons.
¹³ C (C≡N)	~115 - 125	Typical range for a nitrile carbon.
¹³ C (Ring Carbons)	~20 - 50	Aliphatic region for the four sp ³ hybridized carbons of the tetrahydrothiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum of **Tetrahydrothiophene-2-carbonitrile** is dominated by a strong and sharp absorption band characteristic of the nitrile group.

Table 2: Characteristic Infrared Absorption Frequencies for **Tetrahydrothiophene-2-carbonitrile**

Functional Group	Vibrational Mode	Characteristic Frequency Range (cm ⁻¹)	Intensity
Cyano (C≡N)	Stretch	2260 - 2240[1]	Strong, Sharp
Alkane (C-H)	Stretch	3000 - 2850	Medium to Strong
Methylene (CH ₂)	Bend (Scissoring)	~1465	Medium
Carbon-Sulfur (C-S)	Stretch	700 - 600	Weak

Mass Spectrometry (MS)

Mass spectrometry of **Tetrahydrothiophene-2-carbonitrile** will provide information on its molecular weight and fragmentation pattern.

Table 3: Expected Mass Spectrometry Data for **Tetrahydrothiophene-2-carbonitrile**

Parameter	Expected m/z Value	Notes
Molecular Ion [M] ⁺	113	Corresponding to the molecular weight of C ₅ H ₇ NS.
Major Fragments	Varies	Common fragmentation pathways may include the loss of the cyano group (•CN) or cleavage of the tetrahydrothiophene ring.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy Sample Preparation

- Sample Preparation: Dissolve 5-25 mg of **Tetrahydrothiophene-2-carbonitrile** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6).
- Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Referencing: Use the residual solvent peak as an internal reference for chemical shifts.

FT-IR Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat **Tetrahydrothiophene-2-carbonitrile** between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Typically, scan the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

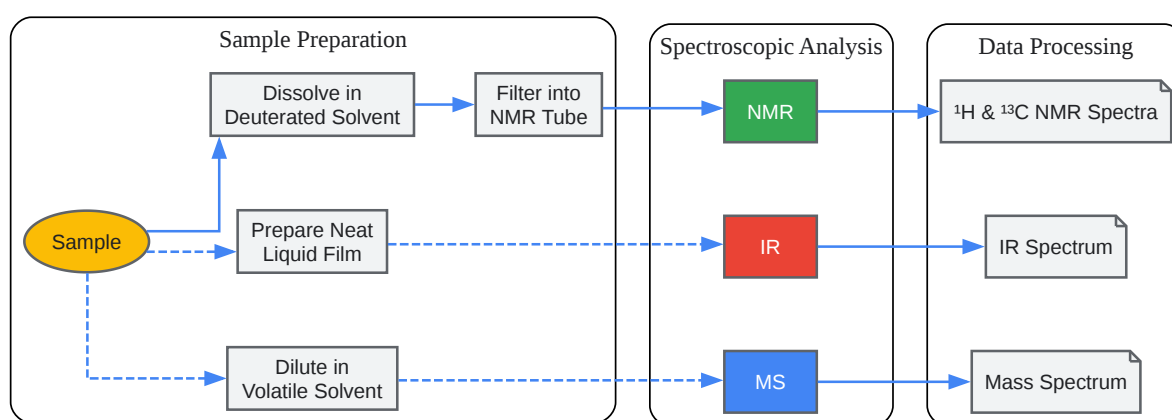
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **Tetrahydrothiophene-2-carbonitrile** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography).
- Ionization: Utilize a standard ionization technique such as Electron Ionization (EI).

- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like **Tetrahydrothiophene-2-carbonitrile**.



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Caption: General workflow for spectroscopic analysis of **Tetrahydrothiophene-2-carbonitrile**.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the chemical structure and known data for similar functional groups. For definitive characterization, experimental verification is required.

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References

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